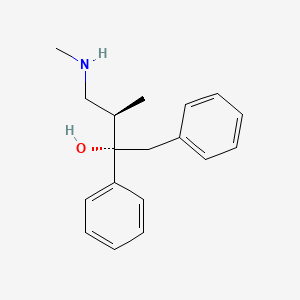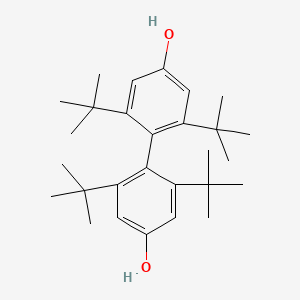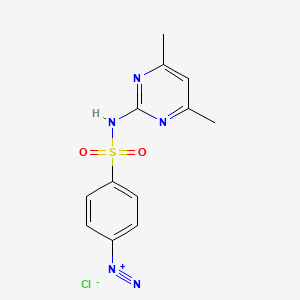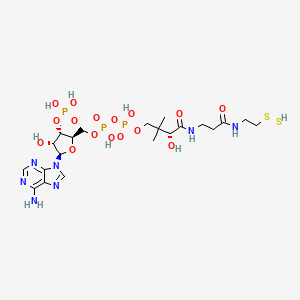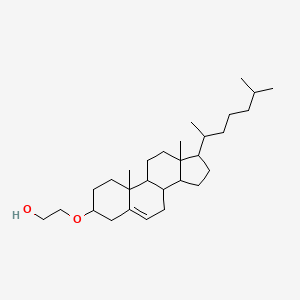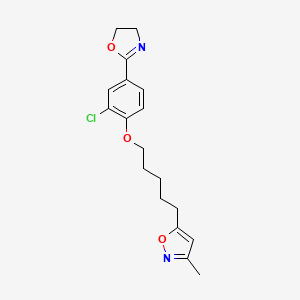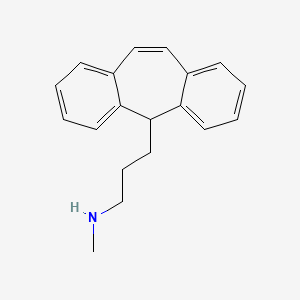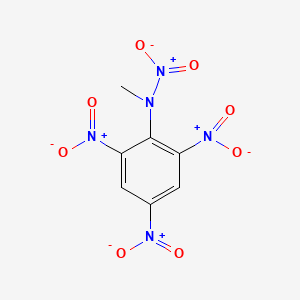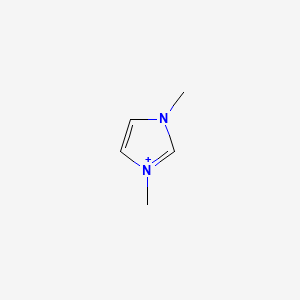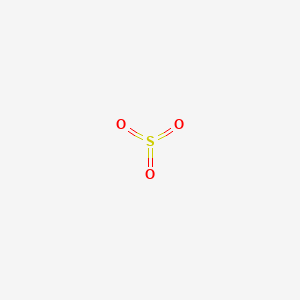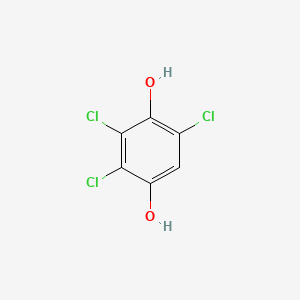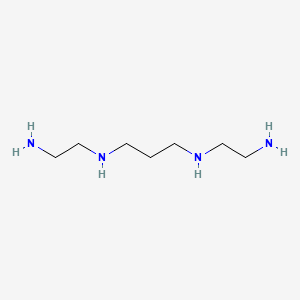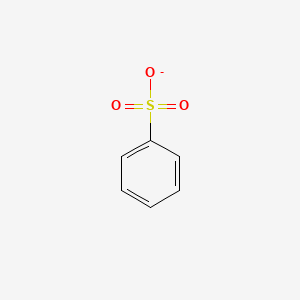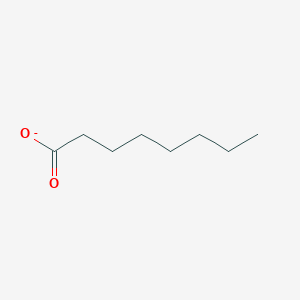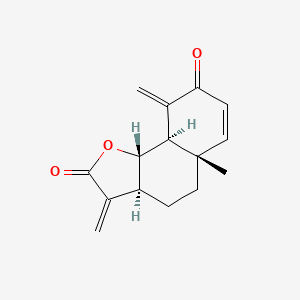
Dehydrobrachylaenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrobrachylaenolide is a natural product found in Arctotis arctotoides, Arctotheca calendula, and Hieracium intybaceum with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Dehydrobrachylaenolide (DEH) has been identified as a natural sesquiterpene lactone with potential antitumor activity, particularly against breast cancer and leukemia. Studies highlight the involvement of DEH in various signaling pathways, contributing to its anticancer mechanisms. The compound's α-methylene-γ-butyrolactone is a critical active part, exerting anticancer effects. Research also explores the antineoplastic activity of DEH derivatives to enhance cytotoxicity and safety. The broad biological activities of DEH are of significant interest for developing it as an anticancer agent (Li et al., 2020).
Role in Pest and Disease Resistance in Plants
Dehydrodiferulates, including compounds like DEH, play a crucial role in plant defense mechanisms against pests and diseases. Their ability to form cross-links in plant cell walls (between polysaccharides, lignin, and proteins) contributes to the genetic resistance of plants like maize to various insects and fungal diseases. The cross-linking mechanism of dehydrodiferulates is essential for the plant's structural integrity and defense, offering potential for enhancing crop resistance through breeding programs (Santiago & Malvar, 2010).
Antioxidant and Antimicrobial Properties
Polyphenolic compounds, possibly including structures similar to DEH, are known for their potent antioxidant and antimicrobial properties. These compounds interact with microbiota and metabolism, influencing health and disease prevention. Their applications extend to various fields, including the medical, cosmetics, and food industries. The comprehensive understanding of polyphenols, including DEH-like compounds, offers insights into their potential as natural antioxidants in therapeutic and industrial applications (Rajha et al., 2021).
Propiedades
Nombre del producto |
Dehydrobrachylaenolide |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(3aS,5aS,9aR,9bS)-5a-methyl-3,9-dimethylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,10,12-13H,1-2,4,6H2,3H3/t10-,12+,13-,15-/m0/s1 |
Clave InChI |
GYBDKJQMRUKMGE-QJZXMWHDSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)C(=O)C=C2)OC(=O)C3=C |
SMILES canónico |
CC12CCC3C(C1C(=C)C(=O)C=C2)OC(=O)C3=C |
Sinónimos |
dehydrobrachylaenolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



